(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 853752-61-1
VCID: VC4165771
InChI: InChI=1S/C18H20N2O2/c1-13-6-5-9-17(14(13)2)22-11-10-20-16-8-4-3-7-15(16)19-18(20)12-21/h3-9,21H,10-12H2,1-2H3
SMILES: CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37

(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol

CAS No.: 853752-61-1

Cat. No.: VC4165771

Molecular Formula: C18H20N2O2

Molecular Weight: 296.37

* For research use only. Not for human or veterinary use.

(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol - 853752-61-1

Specification

CAS No. 853752-61-1
Molecular Formula C18H20N2O2
Molecular Weight 296.37
IUPAC Name [1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C18H20N2O2/c1-13-6-5-9-17(14(13)2)22-11-10-20-16-8-4-3-7-15(16)19-18(20)12-21/h3-9,21H,10-12H2,1-2H3
Standard InChI Key GIVCOUBJQBZFFI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C

Introduction

Key Findings

(1-(2-(2,3-Dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is a benzimidazole derivative with a hydroxymethyl group at position 2 and a 2,3-dimethylphenoxyethyl substituent at position 1. It exhibits potential biological activity, including interactions with enzymatic targets, and is synthesized via multi-step organic reactions. This review consolidates structural, synthetic, and pharmacological data to provide a holistic understanding of the compound.

Chemical Identity and Structural Properties

Molecular Characterization

The compound is characterized by the following properties :

  • IUPAC Name: [1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol

  • CAS Registry Number: 853752-61-1

  • Molecular Formula: C₁₈H₂₀N₂O₂

  • Molecular Weight: 296.37 g/mol

  • SMILES: CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C

Structural Features

  • Benzimidazole Core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.

  • Hydroxymethyl Group: At position 2, contributing to polarity and hydrogen-bonding potential.

  • 2,3-Dimethylphenoxyethyl Chain: A lipophilic substituent at position 1, enhancing membrane permeability.

Physicochemical Properties

PropertyValueSource
SolubilityLimited in aqueous media
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (hydroxyl and NH groups)

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through sequential reactions :

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Alkylation: Introduction of the 2,3-dimethylphenoxyethyl group via nucleophilic substitution using 2-(2,3-dimethylphenoxy)ethyl bromide.

  • Oxidation: Conversion of a precursor methyl group to hydroxymethyl using MnO₂ in dichloromethane .

Reaction Conditions and Yields

StepReagents/ConditionsYield
Benzimidazole formationHCl, reflux, 6h75–85%
AlkylationK₂CO₃, DMF, 80°C, 12h60–70%
OxidationMnO₂, CH₂Cl₂, 40°C, 2h80–85%

Biological Activity and Mechanisms

Enzymatic Interactions

The compound exhibits affinity for:

  • Cytochrome P450 Enzymes: Potentially modulates drug metabolism.

  • Kinase Targets: Inhibits protein kinases in vitro (IC₅₀ = 12 µM for PKC-α) .

Antimicrobial Activity

PathogenMIC (µg/mL)Source
Staphylococcus aureus32
Escherichia coli64

Applications in Drug Development

Lead Compound Optimization

  • Structural Analogs: Modifications to the phenoxy group enhance selectivity for adenosine receptors .

  • Prodrug Design: Esterification of the hydroxymethyl group improves oral bioavailability.

Patent Landscape

  • WO2021156234: Claims use in treating inflammatory disorders via NF-κB pathway inhibition .

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